molecular formula C21H22N6O5 B10774565 (R,S)-Phpneca

(R,S)-Phpneca

Cat. No.: B10774565
M. Wt: 438.4 g/mol
InChI Key: WOAZCBPWCCREDO-CERUIEQFSA-N
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Description

(R,S)-PHPNECA (2-(Phenylhydroxypropynyl)adenosine-5'-N-ethylcarboxamide) is a synthetic adenosine receptor (AR) agonist with notable selectivity for the A2B receptor subtype. Structurally, it features a phenylhydroxypropynyl group at the 2-position of the adenosine scaffold and a 5'-N-ethylcarboxamide moiety, which collectively enhance its binding affinity and functional activity . This compound has been extensively studied for its role in modulating adenosine-mediated signaling pathways, particularly in inflammatory and cardiovascular contexts. Its EC50 for the human A2B receptor (hA2B) is reported as 1.3 μM, making it a reference compound for A2B-targeted pharmacological studies .

Properties

Molecular Formula

C21H22N6O5

Molecular Weight

438.4 g/mol

IUPAC Name

(2S,3R,4S,5R)-5-[6-amino-2-(3-hydroxy-3-phenylprop-1-ynyl)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C21H22N6O5/c1-2-23-20(31)17-15(29)16(30)21(32-17)27-10-24-14-18(22)25-13(26-19(14)27)9-8-12(28)11-6-4-3-5-7-11/h3-7,10,12,15-17,21,28-30H,2H2,1H3,(H,23,31)(H2,22,25,26)/t12?,15-,16+,17+,21-/m1/s1

InChI Key

WOAZCBPWCCREDO-CERUIEQFSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C#CC(C4=CC=CC=C4)O)N)O)O

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C#CC(C4=CC=CC=C4)O)N)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • α- vs. β-Hydroxy Substitution : The α-hydroxy configuration (as in NECA36 and PHPNECA) confers 10-fold higher potency at the A2B receptor compared to β-hydroxy analogs (e.g., NECA37) .
  • 5'-Substitution Effects : Methylation at the 5'-carboxamide position (PHPMECA) reduces activity, likely due to steric hindrance in the receptor's hydrophobic binding pocket .

2-Substituted Adenosine Derivatives

Jacobson et al. evaluated 2-substituted adenosine derivatives for A2B activity:

  • 2-(Phenylethoxy)adenosine: Moderate A2B activity (EC50 ~10 μM).
  • 2-[2-(2-Naphthyl)ethoxy]adenosine: Enhanced activity (EC50 ~5 μM) due to aromatic π-stacking interactions.
  • 2-[2-(2-Thienyl)ethoxy]adenosine: Comparable activity to phenylethoxy analogs but with improved solubility.

In contrast, (R,S)-PHPNECA’s 2-phenylhydroxypropynyl group optimizes both hydrophobicity and hydrogen-bonding capacity, yielding superior A2B selectivity .

Molecular Docking and Binding Mode Analysis

Computational studies reveal that (R,S)-PHPNECA occupies the A2B receptor’s orthosteric site through:

Hydrogen bonding between the α-hydroxy group and Thr<sup>89</sup>.

Van der Waals interactions between the phenyl group and Phe<sup>168</sup>.

Electrostatic stabilization of the 5'-carboxamide with Lys<sup>153</sup>.

Comparatively, NECA37’s β-hydroxy group misaligns with Thr<sup>89</sup>, while PHPMECA’s methyl group disrupts the Lys<sup>153</sup> interaction, explaining their reduced potency .

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